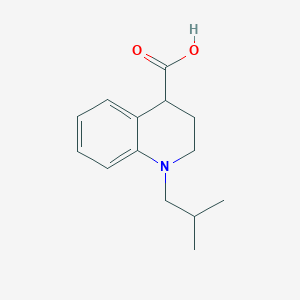
N-Methyl-N-((trifluorosilyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-((trifluorosilyl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluorosilyl group attached to the methyl group of the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((trifluorosilyl)methyl)benzamide typically involves the reaction of N-methylbenzamide with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-((trifluorosilyl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The trifluorosilyl group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Aqueous acids or bases are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound.
Hydrolysis: Hydroxyl derivatives of the compound.
Aplicaciones Científicas De Investigación
N-Methyl-N-((trifluorosilyl)methyl)benzamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-((trifluorosilyl)methyl)benzamide involves its interaction with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: A simpler analog without the trifluorosilyl group.
N-Methyl-N-(trimethylsilyl)benzamide: Contains a trimethylsilyl group instead of a trifluorosilyl group.
N-Methyl-N-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluorosilyl group.
Uniqueness
N-Methyl-N-((trifluorosilyl)methyl)benzamide is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
123271-14-7 |
|---|---|
Fórmula molecular |
C9H10F3NOSi |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
N-methyl-N-(trifluorosilylmethyl)benzamide |
InChI |
InChI=1S/C9H10F3NOSi/c1-13(7-15(10,11)12)9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
VYQDPLSOJPQLGH-UHFFFAOYSA-N |
SMILES canónico |
CN(C[Si](F)(F)F)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


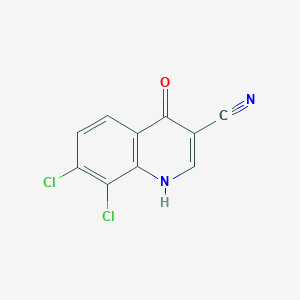

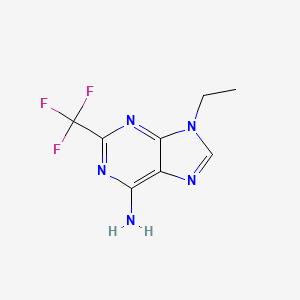
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
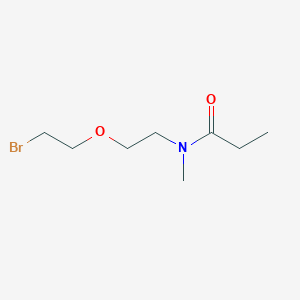
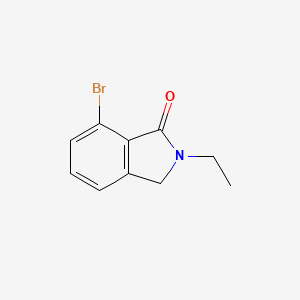
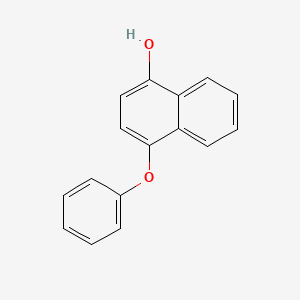
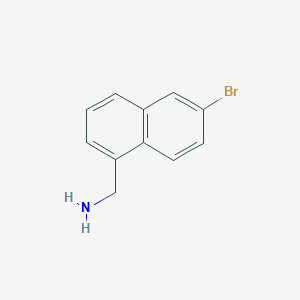
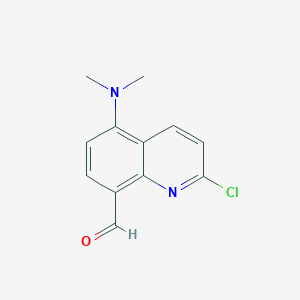
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)

